1-Fluoro-2-methyl-3-(sulfinylamino)benzene
Description
BenchChem offers high-quality 1-Fluoro-2-methyl-3-(sulfinylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-methyl-3-(sulfinylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-2-methyl-3-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWSCQTRPRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Fluoro-2-methyl-3-(sulfinylamino)benzene is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure:
- Molecular Formula: C7H8FNOS
- Molecular Weight: 175.20 g/mol
The compound features a fluorine atom and a sulfinylamino group, which are critical for its biological interactions.
The biological activity of 1-Fluoro-2-methyl-3-(sulfinylamino)benzene is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfinylamino group enhances its reactivity, allowing it to participate in biochemical pathways that may lead to therapeutic effects.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
- Receptor Modulation: It can also interact with various receptors, potentially modulating signaling pathways that influence cellular responses.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity:
A study investigated the antimicrobial properties of 1-Fluoro-2-methyl-3-(sulfinylamino)benzene against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent. -
Cytotoxicity in Cancer Research:
In a laboratory setting, the compound was tested for cytotoxic effects on human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic. -
Inflammation Studies:
Research focusing on inflammatory responses showed that treatment with 1-Fluoro-2-methyl-3-(sulfinylamino)benzene led to decreased levels of pro-inflammatory cytokines in cultured cells, indicating its possible application in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
